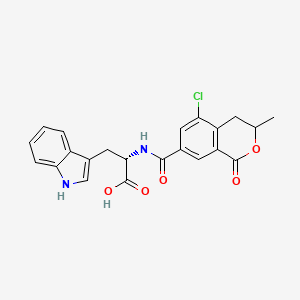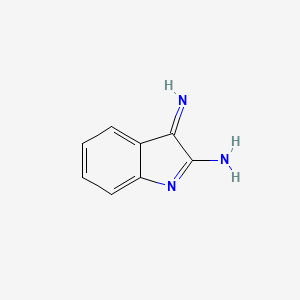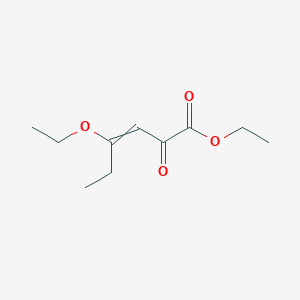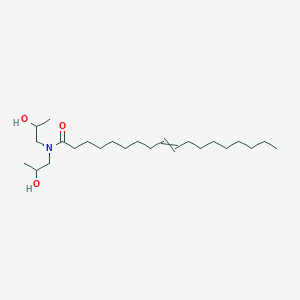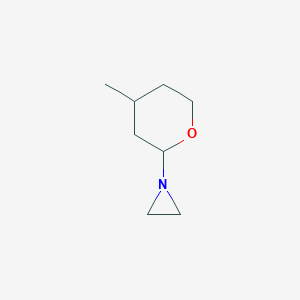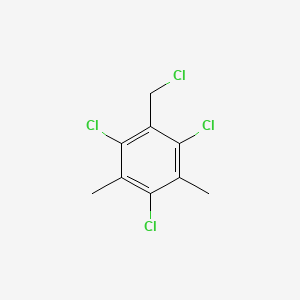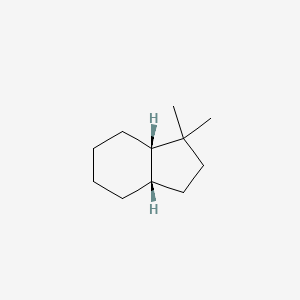
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines two distinct chemical entities: 3-Nitrobenzoic acid and 2,3,3-trichloroprop-2-en-1-ol. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, known for its off-white solid appearance under standard conditions . 2,3,3-trichloroprop-2-en-1-ol is a chlorinated organic compound, often used in various chemical reactions and industrial applications.
Métodos De Preparación
3-Nitrobenzoic acid: is typically prepared by nitration of benzoic acid at low temperatures. This process also produces 2-Nitrobenzoic acid and 4-Nitrobenzoic acid as side products . Another method involves nitration of methyl benzoate followed by hydrolysis . Industrial production often involves oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
2,3,3-trichloroprop-2-en-1-ol: can be synthesized through chlorination reactions involving propene derivatives. The specific reaction conditions and industrial methods for large-scale production are typically proprietary and vary depending on the desired purity and application.
Análisis De Reacciones Químicas
3-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-aminobenzoic acid, which is used in dye preparation.
Substitution: The nitro group can be substituted under specific conditions, leading to different derivatives.
Oxidation: It can be oxidized to form different carboxylic acids.
2,3,3-trichloroprop-2-en-1-ol: is reactive due to the presence of multiple chlorine atoms and a hydroxyl group. It can undergo:
Substitution: Chlorine atoms can be substituted with other functional groups.
Addition: The double bond can participate in addition reactions with various reagents.
Aplicaciones Científicas De Investigación
3-Nitrobenzoic acid: is used in:
Chemistry: As a precursor to 3-aminobenzoic acid for dye synthesis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
2,3,3-trichloroprop-2-en-1-ol: finds applications in:
Chemistry: As a reagent in organic synthesis.
Industry: In the production of polymers and other industrial chemicals.
Mecanismo De Acción
3-Nitrobenzoic acid: exerts its effects primarily through its nitro and carboxylic acid functional groups. The nitro group is electron-withdrawing, making the compound more acidic and reactive in electrophilic aromatic substitution reactions . The carboxylic acid group can form hydrogen bonds and participate in various biochemical interactions.
2,3,3-trichloroprop-2-en-1-ol: acts through its chlorinated and hydroxyl functional groups. The chlorine atoms make the compound highly reactive, allowing it to participate in substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
3-Nitrobenzoic acid: can be compared with other nitrobenzoic acids such as:
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Used as a precursor to 4-aminobenzoic acid for anesthetic synthesis.
2,3,3-trichloroprop-2-en-1-ol: can be compared with other chlorinated propene derivatives, highlighting its unique reactivity due to the presence of three chlorine atoms and a hydroxyl group.
Propiedades
Número CAS |
62798-88-3 |
|---|---|
Fórmula molecular |
C10H8Cl3NO5 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
Clave InChI |
SLBWHKDZEYDZBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.C(C(=C(Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


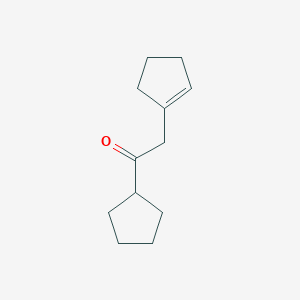
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
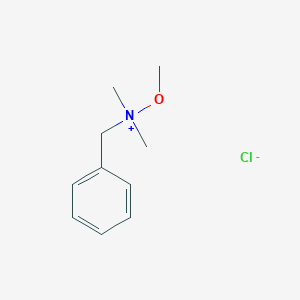
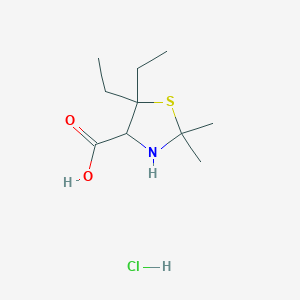
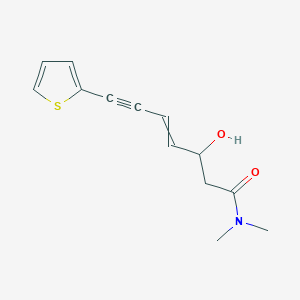
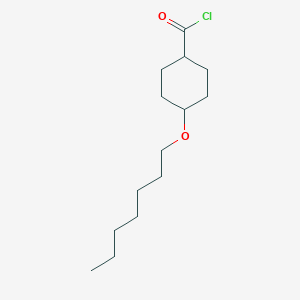
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
